molecular formula C17H12BrF2N3O B279832 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide

Cat. No.: B279832
M. Wt: 392.2 g/mol
InChI Key: YOLZFVIXAANKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The precise mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation, as well as the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide in lab experiments include its potential as a therapeutic agent for cancer and inflammatory diseases, as well as its antioxidant properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide should focus on further elucidating its mechanism of action, as well as its potential side effects and toxicity. Additionally, studies should investigate its potential as a therapeutic agent for other diseases beyond cancer and inflammation, such as neurodegenerative diseases. Finally, research should also focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide involves a multi-step process that includes the reaction of 2,4-difluoroaniline with 4-bromo-1H-pyrazole in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine (TEA) to obtain the final product.

Scientific Research Applications

The potential applications of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide in scientific research are numerous. This compound has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. It has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C17H12BrF2N3O

Molecular Weight

392.2 g/mol

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide

InChI

InChI=1S/C17H12BrF2N3O/c18-13-8-21-23(10-13)9-11-1-3-12(4-2-11)17(24)22-16-6-5-14(19)7-15(16)20/h1-8,10H,9H2,(H,22,24)

InChI Key

YOLZFVIXAANKHX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NC3=C(C=C(C=C3)F)F

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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